1,2,3,5-Tetrafluorobenzene
Overview
Description
1,2,3,5-Tetrafluorobenzene is an organic compound with the molecular formula C6H2F4. It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms at the 1, 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
1,2,3,5-Tetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the deamination of 1,2,3,5-tetrafluoroaniline using hypophosphorous acid in the presence of cuprous oxide as a catalyst . Another method includes the hydrolysis of bromopentafluorobenzene . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1,2,3,5-Tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Charge Transfer Reactions: It can form charge transfer complexes with other aromatic compounds.
Common reagents used in these reactions include nucleophiles like hydroxide ions and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,5-Tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals and as a probe in biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrafluorobenzene involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These atoms increase the compound’s reactivity by making the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,2,3,5-Tetrafluorobenzene can be compared to other fluorinated benzenes such as:
- 1,2,4,5-Tetrafluorobenzene
- 1,2,3,4-Tetrafluorobenzene
- 1,3,4,5-Tetrafluorobenzene
These compounds share similar chemical properties but differ in the positions of the fluorine atoms, which can affect their reactivity and applications. For example, 1,2,4,5-tetrafluorobenzene is known for its use in different industrial applications compared to this compound .
Properties
IUPAC Name |
1,2,3,5-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHYOKRQTQBKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178340 | |
Record name | 1,2,3,5-Tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-82-0 | |
Record name | 1,2,3,5-Tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2367-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,5-Tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5-Tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,5-TETRAFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV201PZ5TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 1,2,3,5-tetrafluorobenzene?
A1: this compound is an aromatic compound with four fluorine atoms substituted for hydrogen atoms on a benzene ring. Its molecular formula is C₆H₂F₄.
Q2: What is the dipole moment of this compound and how does it compare to other fluorinated benzenes?
A2: The dipole moment of this compound is 1.46 D []. This is considerably lower than the calculated values obtained from INDO and CNDO approximations, which are 1.73 D and 1.64 D, respectively []. For comparison, 1,2,4,5-tetrafluorobenzene and 1,3,5-trifluorobenzene have dipole moments of zero D, while fluorobenzene, 1,3-difluorobenzene, and pentafluorobenzene have dipole moments around 1.4 D [].
Q3: How does the crystal structure of this compound compare to other fluorinated benzenes?
A3: this compound adopts a layered monoclinic crystal structure []. These layers are held together by bifurcated C–H⋯F–C interactions, a characteristic not observed in all fluorinated benzenes. Unlike fluorobenzene and similar compounds like benzonitrile and alloxan, this compound does not form a tetragonal structure. This is likely due to the improbability of a C–F⋯π interaction, which would be necessary in such a configuration [].
Q4: Can this compound undergo deprotonation reactions, and if so, what are the products?
A5: Yes, this compound can undergo deprotonation in the presence of sodium amide in liquid ammonia at temperatures no higher than -33°C []. When reacted with one equivalent of sodium amide, it forms a fluorinated phenyl anion, resistant to fluoride ion elimination []. This anion can react with electrophiles like methyl iodide. Interestingly, with two equivalents of sodium amide, this compound undergoes double deprotonation, forming a polyfluorinated m-phenylene dianion. This dianion subsequently eliminates a fluoride ion and forms a dehydrophenyl anion, which eventually leads to the formation of 3,4,5-trifluoroaniline [].
Q5: What are the applications of this compound in polymer chemistry?
A7: this compound (M2) can be used in direct arylation polycondensation reactions to synthesize bent-shaped (cross) conjugated polymers []. For example, reacting M2 with 2,7-dibromo-9,9-dioctylfluorene (F8) in toluene under specific conditions yields polymers with an average molecular weight (Mn) of 7300 []. This highlights the potential of this compound as a monomer for creating polymers with controlled architectures and properties.
Q6: Are there established analytical methods for studying and quantifying this compound?
A8: Yes, techniques like charge-exchange chemical ionization mass spectrometry (CI-MS) are valuable for analyzing this compound and other polycyclic aromatic hydrocarbons (PAHs) []. This method generates characteristic ions like M+, M + H+, and M + C2H5+, enabling differentiation between isomeric PAH structures based on the relative intensities of these ions []. Optimizing operating conditions, including temperature, pressure, and ion source condition, is crucial for reliable results [].
Q7: What spectroscopic data is available for characterizing this compound?
A9: Several spectroscopic techniques have been employed to characterize this compound. Its microwave spectrum has been studied, revealing its highly asymmetric nature (κ = 0.001129) and a-type spectrum []. NMR spectroscopy, including ¹H and ¹⁹F NMR, provides valuable structural information, particularly in conjunction with subspectral analysis techniques []. Furthermore, studies have examined its fluorescence and triplet yields in the gas phase when excited in the 2600 Å region [].
Q8: What are the thermodynamic properties of this compound?
A10: The low-temperature heat capacities of this compound have been measured using adiabatic calorimetry between 11 K and 353 K, revealing an entropy of 257.3 J K–1 mol–1 for the liquid at 298.15 K []. A transition in the crystals just below the melting point was also observed []. The vapor pressure of this compound has been measured from 5 kPa to 470 kPa and fitted to both Antoine and Chebyshev equations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.